二锌 5,5'-(乙烷-1,2-二基)双(2,3,7,8,12,13,17,18-八乙基卟啉-21,22-二酰亚胺)

描述

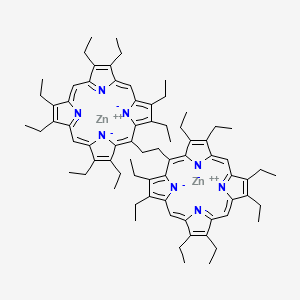

“Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)” is a chemical compound with the molecular formula C74H90N8Zn2 . It has an average mass of 1222.378 Da and a monoisotopic mass of 1218.587158 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its large molecular formula. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .科学研究应用

Light Harvesting Arrays

Bis(Zinc Porphyrin) compounds are highly efficient in light harvesting applications due to their ability to absorb and transfer light energy. They are used in the development of light-harvesting arrays that can capture solar energy and convert it into electrical energy, which is a key component in solar cell technology .

Molecular Wires

These compounds can act as molecular wires due to their conductive properties. They are used in creating pathways for electron transfer in molecular electronics, which is essential for developing smaller and more efficient electronic devices .

Catalysts

Bis(Zinc Porphyrin) serves as a catalyst in various chemical reactions. Its ability to facilitate reactions by lowering the activation energy makes it valuable in industrial processes and synthetic chemistry .

Sensors

Due to their sensitivity to changes in the environment, such as pH or the presence of specific molecules, Bis(Zinc Porphyrin) compounds are used in sensor technology for detecting gases, ions, or organic compounds .

Photodynamic Therapy (PDT)

In medical research, Bis(Zinc Porphyrin) is explored for its use in photodynamic therapy for cancer treatment. It’s involved in generating reactive oxygen species when exposed to light, which can destroy cancer cells .

Bioimaging

These compounds are also applied in bioimaging techniques due to their fluorescent properties, aiding in the visualization of biological processes and structures within cells .

Chiral Discrimination in CD Spectroscopy

Bis(Zinc Porphyrin) is used as a CD-sensitive bidentate host molecule for determining the absolute configuration of mono-alcohols and other chiral molecules, which is crucial in pharmaceutical research .

Supramolecular Chemistry

The compound’s ability to form complex structures with other molecules makes it significant in supramolecular chemistry, where it’s used to study self-assembly processes and create novel materials with specific functions .

作用机制

Target of Action

The primary target of Bis(Zinc Porphyrin), also known as Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide), is the formation of inclusion complexes with other molecules . This complex formation is induced by Zn-N coordination . The compound’s role is to provide a stable and robust structure for these complexes .

Mode of Action

Bis(Zinc Porphyrin) interacts with its targets through Zn-N coordination . This interaction leads to the formation of a cage-like complex that is stable enough to achieve relative movement between the Bis(Zinc Porphyrin) host and the guest molecule connected by Zn-N coordination .

Biochemical Pathways

Bis(Zinc Porphyrin) affects the biochemical pathways related to the generation, storage, and use of oxygen . It plays a pivotal role in the biochemical functioning of plants and is involved in various applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

Pharmacokinetics

Porphyrins, in general, are known for their remarkable capacity to undergo synthetic modification , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of Bis(Zinc Porphyrin)'s action are demonstrated by its potential applications as a molecular gyroscope in molecular machines . The characteristics of these assemblies have been demonstrated by 1 H NMR, UV-vis, and fluorescence spectra .

Action Environment

The action, efficacy, and stability of Bis(Zinc Porphyrin) can be influenced by environmental factors. For instance, the formation of its inclusion complexes is robust due to the presence of the cage effect of cyclic Bis(Zinc Porphyrin) . This suggests that the compound’s action may be influenced by the molecular environment in which it is situated.

属性

IUPAC Name |

dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFYYVDUZMGZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H90N8Zn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580532 | |

| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |

CAS RN |

92995-45-4 | |

| Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)